2-{[2-amino-4-(4H-1,2,4-triazol-4-yl)phenyl]amino}ethanol
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Overview
Description
“2-{[2-amino-4-(4H-1,2,4-triazol-4-yl)phenyl]amino}ethanol” is a compound that contains a 1,2,4-triazole ring system . The 1,2,4-triazole ring system is known for its wide range of biological properties .
Synthesis Analysis
The synthesis of similar compounds involves the use of dl-malic acid under microwave (MW) irradiation . Reactions with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide, and chloroacetamide have been studied .Molecular Structure Analysis
The molecular structure of similar compounds has been established on the basis of their 1H/13C NMR, IR, elemental analysis, and correlation experiments .Chemical Reactions Analysis
The electrolytic oxidation destabilized 1,2,4-triazole (TA) and 4-amino-1,2,4-triazole (4ATA), but increased the stability of 3-amino-1,2,4-triazole (3ATA) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques such as IR spectroscopy and NMR . For example, the IR absorption spectra of some compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Scientific Research Applications
Coordination Chemistry
The compound can be used in coordination chemistry to create mononuclear Cu(II) complexes and 1D chains . The primary –NH2 group in the compound can be used to functionalize the obtained products .
Synthesis of 1,2,4-Triazole-Containing Scaffolds
The compound can be used in the synthesis of 1,2,4-triazole-containing scaffolds . These scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds .
Antifungal Agents
1,2,4-triazoles and their derivatives, which include this compound, are known to have outstanding biological activities and are used as antifungal agents .
Plant Protection Fungicides
The compound can be used in the synthesis of plant protection fungicides . This is due to the biological activities of 1,2,4-triazoles and their derivatives .
Metal-Azolate Frameworks
The compound can be synthesized for use in coordination chemistry as metal-azolate frameworks . This is due to the various coordination modes of 1,2,4-triazole-containing building blocks .
Azole Coordination Polymers
The compound can be used in the synthesis of azole coordination polymers . These polymers can be designed thanks to the various coordination modes of 1,2,4-triazole-containing building blocks .
Pharmaceuticals
The 1,2,4-triazole core, which includes this compound, has been incorporated into a wide variety of therapeutically important agents available in clinical therapy .
Antimicrobial Agents
The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent .
Safety And Hazards
properties
IUPAC Name |
2-[2-amino-4-(1,2,4-triazol-4-yl)anilino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c11-9-5-8(15-6-13-14-7-15)1-2-10(9)12-3-4-16/h1-2,5-7,12,16H,3-4,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZAKSUQHXMGMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=C2)N)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-amino-4-(4H-1,2,4-triazol-4-yl)phenyl)amino)ethanol |
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